molecular formula C16H12N6O2 B4703824 N-(6-oxo-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide

N-(6-oxo-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide

Cat. No.: B4703824
M. Wt: 320.31 g/mol
InChI Key: MGHAKNCEZZALSL-UHFFFAOYSA-N
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Description

N-(6-oxo-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide is a heterocyclic compound with a complex fused ring system

Properties

IUPAC Name

N-(10-oxo-4-phenyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6O2/c1-10(23)19-21-8-7-13-12(15(21)24)9-17-16-18-14(20-22(13)16)11-5-3-2-4-6-11/h2-9H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHAKNCEZZALSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NN1C=CC2=C(C1=O)C=NC3=NC(=NN23)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-oxo-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide typically involves multistep processes starting with readily available starting materials. One common approach includes:

  • Formation of the triazolo[1,5-a]pyrimidine core: : This step can involve a cyclization reaction, where a precursor containing both triazole and pyrimidine moieties is heated under specific conditions to induce the formation of the fused ring system.

  • Introduction of the phenyl group: : This step often involves a substitution reaction where a suitable phenylating agent is used.

Industrial Production Methods

For industrial-scale production, the synthesis pathway needs to be optimized for cost-efficiency, yield, and safety. This often involves:

  • Optimized Reaction Conditions: : Using catalysis to lower the energy requirements and increase the reaction rate.

  • Purification Techniques: : Employing methods such as crystallization or chromatography to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-oxo-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide undergoes several types of chemical reactions, including:

  • Oxidation: : Undergoes oxidation reactions to form higher oxidation states of the nitrogen and carbon atoms.

  • Reduction: : Can be reduced under suitable conditions to form reduced forms of the fused ring system.

  • Substitution: : Participates in nucleophilic and electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate or other strong oxidizing agents under acidic or basic conditions.

  • Reduction: : Hydrogen gas with a metal catalyst such as palladium on carbon.

  • Substitution: : Halogenating agents, nitrating agents, or various other electrophiles and nucleophiles under appropriate solvent conditions.

Major Products

  • Oxidation: : Formation of N-oxides or other oxidized derivatives.

  • Reduction: : Generation of partially or fully saturated derivatives of the ring system.

  • Substitution: : Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

N-(6-oxo-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide has several applications in scientific research, including:

  • Chemistry: : Utilized as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

  • Biology: : Studied for its potential bioactivity, including its interactions with enzymes and receptors.

  • Medicine: : Investigated for potential pharmacological properties, such as antimicrobial, anticancer, or anti-inflammatory effects.

  • Industry: : Explored for use in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism by which N-(6-oxo-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide exerts its effects is largely dependent on its interaction with molecular targets such as enzymes, receptors, or nucleic acids. Its fused ring system allows for strong interactions with aromatic and heteroaromatic systems, facilitating binding to biological macromolecules. The pathways involved typically include:

  • Enzyme Inhibition/Activation: : Binding to the active site of enzymes, thereby inhibiting or activating their function.

  • Receptor Modulation: : Interaction with cell surface or intracellular receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

N-(6-oxo-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide can be compared with other similar heterocyclic compounds such as:

  • Pyrido[2,3-d]pyrimidines: : Similar in structure but differ in the position and nature of fused rings, impacting their biological activity and chemical reactivity.

  • Benzotriazoles: : Possess a triazole ring fused with benzene, differing in the electronic and steric properties.

  • Purines: : Natural and synthetic compounds with a fused ring system similar to pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidines but with different functional groups and biological roles.

The uniqueness of this compound lies in its specific fused ring structure, which combines the properties of pyridine, triazole, and pyrimidine, allowing for distinct chemical reactivity and biological interactions not seen in other compounds.

Happy exploring the world of chemical marvels!

Q & A

Advanced Research Question

  • Substituent Variation : Synthesize analogs with modified phenyl (e.g., 4-fluoro vs. 4-chloro) or acetamide groups (e.g., methyl vs. trifluoromethyl) .

  • Biological Assays : Test against target enzymes (e.g., kinase inhibition assays) and compare IC₅₀ values.

    SubstituentTarget Enzyme IC₅₀ (nM)
    2-Phenyl120 ± 15
    4-Fluorophenyl85 ± 10
  • Computational Docking : Use AutoDock Vina to predict binding modes and guide rational modifications .

What methodologies resolve contradictions in reported biological activity data across studies?

Advanced Research Question
Discrepancies often arise from assay conditions or impurity profiles:

  • Meta-Analysis : Aggregate data from multiple studies and normalize variables (e.g., cell line viability assays vs. recombinant enzyme assays) .
  • Reproducibility Checks : Replicate key experiments under standardized conditions (e.g., ATP concentration in kinase assays) .
  • Impurity Profiling : Use LC-MS to identify trace byproducts (e.g., deacetylated derivatives) that may interfere with activity .

How can computational chemistry predict binding interactions between this compound and kinase targets?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations : Simulate binding to ATP pockets (e.g., CDK2) using AMBER or GROMACS to assess stability of hydrogen bonds with the triazolopyrimidine core .
  • Free Energy Perturbation (FEP) : Quantify the energetic impact of substituent changes (e.g., fluorophenyl groups enhance hydrophobic interactions) .
  • Validation : Correlate computational ΔG values with experimental IC₅₀ data to refine force field parameters .

What crystallographic techniques are suitable for elucidating the solid-state structure of this compound?

Advanced Research Question

  • Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation (e.g., methanol/dichloromethane mixtures) to resolve the triazolopyrimidine conformation and acetamide orientation .
  • Powder XRD : Compare experimental patterns with simulated data (Mercury CSD) to confirm phase purity .
  • Thermal Analysis (DSC/TGA) : Identify polymorphic transitions that may affect bioavailability .

How can reaction mechanisms for triazolopyrimidine formation be validated experimentally?

Advanced Research Question

  • Isotopic Labeling : Use ¹⁵N-labeled hydrazine to track nitrogen incorporation into the triazole ring via NMR .
  • Kinetic Studies : Monitor intermediate formation (e.g., pyrimidine-hydrazine adducts) using in-situ FTIR .
  • DFT Calculations : Compare energy barriers for alternative cyclization pathways (e.g., 5- vs. 6-membered transition states) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-oxo-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(6-oxo-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide

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